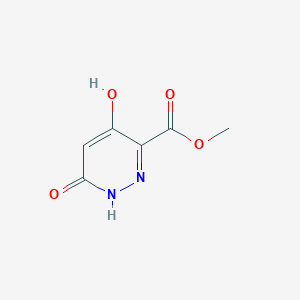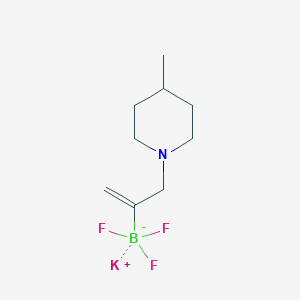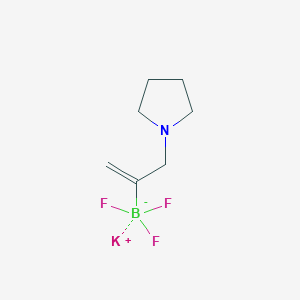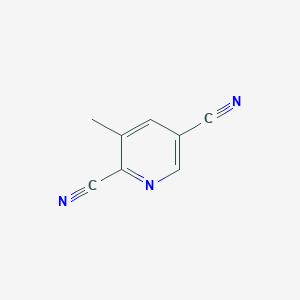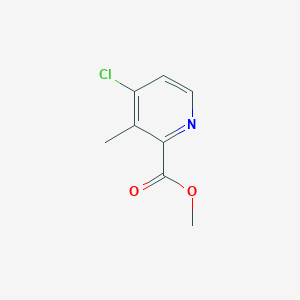![molecular formula C13H28Cl2N2 B1455639 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220038-25-4](/img/structure/B1455639.png)
2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of 2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is C13H28Cl2N2. Its molecular weight is 283.28100 .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination. Multicomponent reactions are also common .Applications De Recherche Scientifique
Synthesis and Evaluation as Anticancer Agents
Piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated, demonstrating strong anticancer activity in certain compounds compared to doxorubicin, a standard reference drug. This suggests that these piperidine-based compounds may be potent anticancer agents, although further in vivo studies are required to confirm their therapeutic usefulness (Rehman et al., 2018).
Antibacterial and Antifungal Properties
Studies have also explored the antibacterial and antifungal properties of piperidine derivatives. For instance, novel Piperidinolyl-, Piperidinyl-, and Piperazinyl-Substituted Naphthoquinone compounds were synthesized, characterized, and evaluated for their antibacterial and antifungal activity (Ibiş et al., 2015). Another study synthesized and characterized compounds for their antibacterial activities, providing insights into potential applications in combating microbial infections (Al-Adiwish et al., 2012).
Neurological Research and Radiopharmaceuticals
Piperidine derivatives have been synthesized for use in neurological research and as radiopharmaceuticals. For example, a neuroleptic agent was synthesized for metabolic studies, showcasing the potential use of these compounds in understanding neurological pathways and disorders (Nakatsuka et al., 1981).
Molecular Structure and Bonding Studies
Research has been conducted on the synthesis and molecular structure of various piperidine derivatives, revealing insights into hydrogen bonding and molecular interactions. This is crucial for understanding the chemical and physical properties of these compounds and their potential applications in various fields, including materials science and pharmaceuticals (Khan et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-2-3-9-15(12)10-7-13-6-4-8-14-11-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWNCZOULEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)

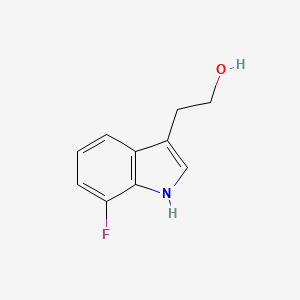
![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
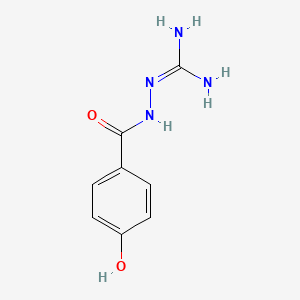
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

